REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][CH2:7][N:8]([CH2:18]CO)[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:10].Cl[CH2:22][Cl:23]>>[Cl:3][CH2:6][CH2:7][N:8]([CH2:18][CH2:22][Cl:23])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:10]
|
Name
|
|
Quantity
|
26.44 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.173 mol
|
Type
|
reactant
|
Smiles
|
OCCN(C(=O)NC1=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
WAIT
|
Details
|
for 12 hours at ambient temperature
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClCCN(C(=O)NC1=CC=CC=C1)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |